molecular formula C25H23N3O B3880759 1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

Cat. No. B3880759
M. Wt: 381.5 g/mol
InChI Key: TWBOMZOAVPOZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone (BPDMP) is a chemical compound that belongs to the class of pyrimidinones. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. The purpose of

Mechanism of Action

The mechanism of action of 1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone involves the inhibition of enzyme activity through binding to the ATP-binding site. It has been shown to exhibit selectivity towards certain enzymes, including Abl kinase and CDK2. The binding of 1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone to these enzymes prevents the phosphorylation of downstream substrates, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been shown to exhibit potent anticancer activity in vitro and in vivo. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is its potent inhibitory activity against various enzymes, making it an attractive candidate for drug discovery. Additionally, 1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone exhibits selectivity towards certain enzymes, allowing for targeted inhibition of specific pathways. However, one of the limitations of 1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone. One potential area of research is the development of 1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone derivatives with improved solubility and bioavailability. Additionally, the use of 1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone as a fluorescent probe for the detection of metal ions could be further explored. Another area of research is the investigation of 1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the development of 1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone-based drug delivery systems could be explored for targeted drug delivery.

Scientific Research Applications

1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases and cyclin-dependent kinases. These enzymes play a crucial role in the regulation of cell growth and division, making them attractive targets for cancer therapy. 1-[benzyl(phenyl)amino]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of other pyrimidine derivatives.

properties

IUPAC Name

1-(N-benzylanilino)-2,6-dimethyl-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c1-19-24(22-14-8-4-9-15-22)25(29)26-20(2)28(19)27(23-16-10-5-11-17-23)18-21-12-6-3-7-13-21/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBOMZOAVPOZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1N(CC2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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